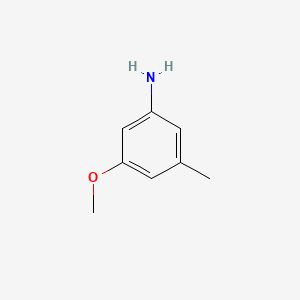

3-Methoxy-5-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYIMMXOEYEZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212881 | |

| Record name | Methoxymethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63460-04-8 | |

| Record name | Methoxymethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic Approach to the Synthesis of 3-Methoxy-5-methylaniline from 3,5-Dinitroanisole: A Multi-Step Pathway Analysis

Abstract

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 3-Methoxy-5-methylaniline, a valuable substituted aniline for pharmaceutical and materials science applications.[1][2] The synthesis commences with the challenging starting material, 3,5-dinitroanisole, and proceeds through a rationally designed four-step sequence: (1) selective monoreduction of a nitro group, (2) diazotization followed by a Sandmeyer-type halogenation, (3) palladium-catalyzed cross-coupling to install the methyl group, and (4) final reduction of the remaining nitro functionality. This document provides an in-depth analysis of the causality behind experimental choices, detailed step-by-step protocols, and quantitative data to ensure procedural integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

Substituted anilines are foundational building blocks in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, from kinase inhibitors in oncology to novel antimicrobials.[1][3] Their utility stems from their structural versatility and their ability to be synthetically modified to fine-tune pharmacological properties, such as bioavailability and metabolic stability.[4] this compound, in particular, serves as a critical precursor for diverse heterocyclic compounds and has been utilized in the development of antitubercular agents.[2][5]

The synthetic route detailed herein addresses the conversion of 3,5-dinitroanisole to the target molecule. This transformation is non-trivial as it requires the strategic replacement of a nitro group with a methyl group, a conversion not achievable through direct substitution. The proposed pathway overcomes this challenge by leveraging a sequence of reliable and well-documented organic reactions, providing a robust roadmap for obtaining the target compound.

Overall Synthetic Strategy

The transformation of 3,5-dinitroanisole into this compound is accomplished via the four-stage process illustrated below. This strategy isolates each key transformation, allowing for purification and characterization of stable intermediates, which is critical for the success of a multi-step synthesis.

Caption: High-level overview of the four-step synthesis pathway.

Section 1: Selective Monoreduction of 3,5-Dinitroanisole

Mechanistic Rationale

The initial step requires the selective reduction of one of the two nitro groups. A complete reduction would lead to the undesired 3,5-diaminoanisole. The Zinin reduction, which utilizes sulfide salts (e.g., Na₂S, (NH₄)₂S) in an aqueous or alcoholic medium, is a classic and effective method for this purpose.[6][7][8] The reaction mechanism is believed to involve the nucleophilic attack of the sulfide ion on the electron-deficient nitro group.[9] The presence of two electron-withdrawing nitro groups makes the aromatic ring particularly susceptible to this initial attack. The reaction conditions can be tuned to favor monoreduction, yielding 3-amino-5-nitroanisole as the major product.[10]

Experimental Protocol: Zinin Reduction

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dinitroanisole (1.0 eq) in methanol.

-

Reagent Addition: In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.5 eq) and sodium bicarbonate (1.8 eq) in deionized water. Add this solution to the methanolic solution of the starting material.[10]

-

Reaction: Heat the resulting suspension to reflux for approximately 30-60 minutes.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture and concentrate it under reduced pressure to remove the methanol. Pour the aqueous residue into ice-water to precipitate the product.

-

Purification: Collect the orange-brown precipitate by filtration, wash with cold water, and air-dry to yield 3-amino-5-nitroanisole. Further purification can be achieved by recrystallization.

Data Presentation

| Parameter | Value | Source |

| Starting Material | 3,5-Dinitroanisole | - |

| Key Reagents | Sodium Sulfide, Sodium Bicarbonate | [10] |

| Solvent | Methanol/Water | [10] |

| Temperature | Reflux | [10] |

| Reaction Time | 30-60 minutes | [10] |

| Expected Yield | ~93% | [10] |

Section 2: Diazotization and Sandmeyer Halogenation

Mechanistic Rationale

To replace the remaining amino group with a methyl group in a subsequent step, it must first be converted into a better leaving group. The Sandmeyer reaction is the ideal choice for this transformation.[11][12] The primary aromatic amine is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to prevent decomposition.[13][14] The resulting diazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where a one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of nitrogen gas.[11] The bromine is then transferred from a copper(II) species to the radical, yielding 3-bromo-5-nitroanisole and regenerating the Cu(I) catalyst.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Suspend 3-amino-5-nitroanisole (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and cool to 0-5 °C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[13] Stir for 30 minutes.

-

Copper Catalyst: In a separate flask, dissolve copper(I) bromide (1.2 eq) in additional 48% HBr.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Completion & Workup: Allow the mixture to warm to room temperature and then heat gently (e.g., 60 °C) until the evolution of nitrogen gas ceases.[13] Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

| Parameter | Value | Source |

| Starting Material | 3-Amino-5-nitroanisole | - |

| Key Reagents | NaNO₂, HBr, CuBr | [11][13] |

| Temperature | 0-5 °C (Diazotization), RT-60 °C (Reaction) | [13] |

| Key Intermediate | Aryl Diazonium Salt | [11] |

| Expected Yield | 60-80% (Typical for Sandmeyer) | - |

Section 3: Palladium-Catalyzed C-C Bond Formation

Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[15][16] It is employed here to replace the bromine atom in 3-bromo-5-nitroanisole with a methyl group. The reaction utilizes a palladium catalyst, a boronic acid reagent (in this case, methylboronic acid or a derivative), and a base.[17] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

-

Transmetalation: The organic group (methyl) is transferred from the boron atom to the palladium center. The base is crucial for activating the boronic acid to facilitate this step.[17]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add 3-bromo-5-nitroanisole (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent & Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere until TLC indicates the consumption of the starting material.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to isolate 3-Methoxy-5-nitrotoluene.

Data Presentation

| Parameter | Value | Source |

| Starting Material | 3-Bromo-5-nitroanisole | - |

| Key Reagents | Methylboronic acid, Pd(PPh₃)₄, K₂CO₃ | [15][17] |

| Solvent | Toluene/Water | - |

| Temperature | 80-100 °C | - |

| Atmosphere | Inert (N₂ or Ar) | - |

| Expected Yield | 70-90% | - |

Section 4: Final Reduction to this compound

Mechanistic Rationale

The final step is the reduction of the nitro group in 3-Methoxy-5-nitrotoluene to the corresponding primary amine. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this transformation.[18][19] The reaction involves molecular hydrogen (H₂) as the reductant and a heterogeneous catalyst, typically palladium on carbon (Pd/C). The substrate adsorbs onto the surface of the catalyst, where the nitro group is reduced in a stepwise fashion, ultimately yielding the aniline derivative with water as the only byproduct.[19] This method is generally preferred over metal-acid reductions (e.g., Sn/HCl or Fe/HCl) which can require harsh conditions and more extensive workup procedures.[19]

Experimental Protocol: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3-Methoxy-5-nitrotoluene (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) under an inert atmosphere.

-

Hydrogenation: Seal the vessel, evacuate and purge with nitrogen, then evacuate and purge with hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50 psi).

-

Reaction: Agitate the mixture at room temperature. The reaction is typically exothermic and can be monitored by the uptake of hydrogen.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which is often pure enough for subsequent use.

Data Presentation

| Parameter | Value | Source |

| Starting Material | 3-Methoxy-5-nitrotoluene | - |

| Key Reagents | H₂ (gas), 10% Pd/C | [18][19] |

| Solvent | Ethanol or Ethyl Acetate | - |

| Pressure | ~50 psi H₂ | - |

| Temperature | Room Temperature | - |

| Expected Yield | >95% | - |

Conclusion

The synthesis of this compound from 3,5-dinitroanisole presents a significant synthetic challenge that can be effectively overcome through a strategic, four-step sequence. By combining a selective Zinin reduction, a classic Sandmeyer reaction, a modern Suzuki-Miyaura cross-coupling, and a clean catalytic hydrogenation, the target molecule can be constructed in a logical and reproducible manner. Each step is built upon well-established and high-yielding transformations, ensuring the overall viability of the pathway for researchers in drug discovery and chemical development.

References

- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 2. 3-Methoxy-5-methylphenylamine | 66584-31-4 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. cresset-group.com [cresset-group.com]

- 5. Buy this compound | 63460-04-8 [smolecule.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Zinin reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Methoxy-5-methylaniline (¹H NMR, ¹³C NMR, IR, MS)

This guide provides an in-depth analysis of the spectroscopic characteristics of 3-Methoxy-5-methylaniline (CAS No: 66584-31-4), a key aniline derivative utilized in the synthesis of various organic compounds, including antitubercular agents. Due to the limited availability of public experimental spectra for this specific isomer, this document presents a comprehensive profile based on predicted data, supported by established principles of spectroscopic interpretation and standard analytical methodologies. This approach offers a robust framework for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Compound Overview

This compound, also known as 3-amino-5-methylanisole, is an aromatic organic compound featuring an aniline core substituted with a methoxy and a methyl group at the meta positions relative to the amino group.

Chemical Structure:

Molecular Structure of this compound

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 66584-31-4 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Predicted to be a solid at room temperature |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-2, H-6) | ~6.1 - 6.3 | Singlet (or narrow triplet, t) | 2H |

| Aromatic H (H-4) | ~6.0 - 6.2 | Singlet (or narrow triplet, t) | 1H |

| Amine (-NH₂) | ~3.6 | Broad Singlet (br s) | 2H |

| Methoxy (-OCH₃) | ~3.75 | Singlet (s) | 3H |

| Methyl (-CH₃) | ~2.25 | Singlet (s) | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2, H-4, H-6): The protons on the aromatic ring are expected to appear in the upfield region of the aromatic spectrum (typically 6.0-7.5 ppm) due to the electron-donating effects of both the amino and methoxy groups. The protons at positions 2 and 6 are chemically equivalent and would likely appear as a single signal. The proton at position 4 is in a unique environment. Due to the meta-substitution pattern, the coupling constants between these protons would be very small (meta-coupling, J ≈ 2-3 Hz), potentially leading to the signals appearing as sharp singlets or very narrow triplets.

-

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to produce a sharp singlet, typically found around 3.7-3.9 ppm. This is a characteristic chemical shift for methoxy groups attached to an aromatic ring.[1]

-

Methyl Protons (-CH₃): The protons of the methyl group attached directly to the aromatic ring will also appear as a sharp singlet, typically in the range of 2.2-2.5 ppm.

Experimental Protocol for ¹H NMR

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for data consistency and accuracy.

Workflow for NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-20 mg of this compound.[2] The solid sample is then dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The resulting solution should be filtered through a pipette with a glass wool or cotton plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3][4]

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Data Acquisition: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[2] The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks. The spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting signal.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phase-corrected and the baseline is flattened. Peaks are integrated to determine the relative number of protons, and chemical shifts are referenced, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ (C-1) | ~148 |

| C-H (C-2, C-6) | ~100, ~103 |

| C-OCH₃ (C-3) | ~161 |

| C-H (C-4) | ~95 |

| C-CH₃ (C-5) | ~141 |

| -OCH₃ | ~55 |

| -CH₃ | ~22 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

C-1, C-3, C-5: The carbons directly attached to the nitrogen, oxygen, and methyl group (ipso-carbons) will have their chemical shifts significantly affected. The C-O (C-3) and C-N (C-1) carbons are expected to be the most downfield of the ring carbons due to the electronegativity of the heteroatoms. The C-CH₃ (C-5) will also be downfield.

-

C-2, C-4, C-6: The carbons bearing hydrogen atoms will be further upfield. The powerful electron-donating effects of the amino and methoxy groups will shield these positions, pushing their signals to relatively low ppm values for aromatic carbons.

-

-

Aliphatic Carbons:

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around 55-60 ppm, a characteristic region for aromatic methoxy carbons.[5]

-

Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring is expected at the most upfield region of the spectrum, typically around 20-25 ppm.

-

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters.

-

Sample Preparation: A higher concentration of the sample is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%). Typically, 20-50 mg of the compound is dissolved in ~0.6 mL of deuterated solvent.[2][6]

-

Data Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled experiment is most commonly performed, which collapses all C-H coupling, resulting in a spectrum of single lines for each unique carbon atom. A greater number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium-Weak |

| 3050 - 3000 | Aromatic C-H Stretch | Aromatic Ring | Medium-Weak |

| 2980 - 2850 | Aliphatic C-H Stretch | -CH₃, -OCH₃ | Medium-Weak |

| 1630 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium |

| 1275 - 1200 | Aryl-O Stretch (Asymmetric) | Aromatic Ether | Strong |

| 1050 - 1020 | Aryl-O Stretch (Symmetric) | Aromatic Ether | Strong |

| 900 - 680 | Aromatic C-H Out-of-Plane Bend | Substituted Benzene | Strong |

Interpretation of the IR Spectrum

-

N-H Region: As a primary aromatic amine, this compound is expected to show two distinct, moderately sharp bands in the 3350-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7][8]

-

C-H Region: Weak to medium absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the C-H stretching of the methyl and methoxy groups.

-

Fingerprint Region (below 1650 cm⁻¹):

-

The N-H bending (scissoring) vibration of the primary amine group is expected to appear around 1600 cm⁻¹.[7]

-

Characteristic C=C stretching vibrations of the aromatic ring will be present around 1600 and 1475 cm⁻¹.

-

A very strong and characteristic feature will be the C-O stretching of the aryl ether group, which typically shows two bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[1]

-

The substitution pattern on the benzene ring (1,3,5-trisubstituted) will give rise to strong C-H out-of-plane bending bands in the 900-680 cm⁻¹ region.

-

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

-

Background Scan: An initial scan is performed without the sample to record the background spectrum of the empty ATR crystal and the ambient atmosphere (containing CO₂ and water vapor). This background is automatically subtracted from the sample spectrum.[9]

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure Application: A pressure arm is lowered to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: The infrared spectrum is then recorded. The IR beam passes through the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample, where absorption occurs.[10] The process is typically rapid, requiring only a few seconds to a minute.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the resulting ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues through fragmentation patterns.

Predicted Mass Spectrum Data

For this compound, Electron Ionization (EI) would likely be used, which is a hard ionization technique that causes fragmentation.

Table 5: Predicted Key m/z Peaks and Plausible Fragments

| m/z | Plausible Fragment Identity | Notes |

| 137 | [C₈H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 108 | [M - CHO]⁺ | Loss of a formyl radical |

| 94 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

Interpretation of the Mass Spectrum

The mass spectrum provides a fingerprint of the molecule based on its fragmentation under energetic conditions.

Plausible EI-MS Fragmentation Pathway

-

Molecular Ion Peak (m/z 137): The peak with the highest mass-to-charge ratio will correspond to the intact molecule that has been ionized by the loss of one electron. Its presence confirms the molecular weight of the compound.[12]

-

Fragmentation Peaks:

-

Loss of Methyl (m/z 122): A common fragmentation pathway for anisole derivatives is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, resulting in a stable fragment at m/z 122.

-

Loss of Formyl Radical (m/z 108): Another characteristic fragmentation of methoxy-substituted aromatic rings is the loss of a formyl radical (•CHO, 29 Da), leading to a peak at m/z 108.

-

Further Fragmentation: The fragment at m/z 122 can further lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 94.

-

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and semi-volatile organic compounds.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample, a single peak would be expected in the chromatogram.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13][14]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion, generating a mass spectrum for the compound as it elutes from the GC.[15]

Conclusion

This guide outlines the predicted spectroscopic data for this compound across ¹H NMR, ¹³C NMR, IR, and MS techniques. The interpretations are grounded in fundamental principles of chemical spectroscopy and provide a detailed roadmap for the characterization of this molecule. The included experimental protocols represent standard, validated methodologies in analytical chemistry, ensuring that researchers can confidently apply these techniques in a laboratory setting. While predicted data serves as a powerful guide, final structural confirmation should always be based on empirically acquired data.

References

- University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- NMR Facility, University of Delaware. (n.d.).

- UniTechLink. (2023). Step-by-step Analysis of FTIR.

- MIT OpenCourseWare. (n.d.). 8.

- Organomation. (n.d.).

- White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users.

- Wikipedia. (n.d.). Mass spectrometry.

- ResearchGate. (n.d.).

- Chemical Instrumentation Facility, University of New Orleans. (n.d.). Mass Spectrometry Tutorial.

- JEOL USA, Inc. (n.d.). Mass Spectrometry Basics.

- National Institutes of Health. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.

- University of the West Indies. (n.d.).

- Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

- ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry.

- Khan Academy. (n.d.). Mass spectrometry.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Whetsel, K. B., & Kagarise, R. E. (1962). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 66(8), 1414–1420.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Smolecule. (n.d.). Buy this compound.

- Pharmaffiliates. (n.d.). CAS No: 66584-31-4| Chemical Name : this compound.

- ChemicalBook. (n.d.). 3-Methoxy-5-methylphenylamine | 66584-31-4.

- PubChem. (n.d.). 2-Methoxy-5-Methylaniline.

- PubChem. (n.d.). 3-Methoxy-4-methylaniline.

- Human Metabolome Database. (2021, September 10). Showing metabocard for 2-Methoxy-5-methylaniline (HMDB0245200).

- Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- MPG.PuRe. (n.d.).

- ACS Publications. (2024). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Journal of the American Chemical Society.

- Wiley. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.

Sources

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organomation.com [organomation.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitebearphotonics.com [whitebearphotonics.com]

- 10. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methoxy-5-methylaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxy-5-methylaniline, a versatile aromatic amine intermediate. We will delve into its fundamental chemical properties, explore its reactivity profile with a focus on synthetic applications, and outline key safety considerations. The insights presented herein are intended to support researchers in leveraging this compound's unique structural features for the design and synthesis of novel molecules in pharmaceuticals, dyes, and materials science.

Core Chemical Identity and Physicochemical Profile

Structure and Nomenclature

This compound is an aniline derivative characterized by a benzene ring substituted with a methoxy group, a methyl group, and an amino group at positions 3, 5, and 1, respectively. This substitution pattern dictates its electronic properties and reactivity.

-

IUPAC Name: this compound

-

Synonyms: 3-Methoxy-5-methylphenylamine, 3-Methoxy-5-methylbenzenamine[1]

-

Molecular Formula: C₈H₁₁NO[2]

-

Molecular Weight: 137.18 g/mol [2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Appearance | White solid / Clear Brown Oil | [1][2] |

| Melting Point | 46-47 °C | [1] |

| Boiling Point | 150-152 °C (at 22 Torr) | [1] |

| Density | ~1.039 g/cm³ (Predicted) | [1] |

| pKa | 4.30 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Soluble in organic solvents. | [1][2] |

Spectroscopic Signature

While a comprehensive public database of spectra for this specific isomer is limited, the expected spectroscopic characteristics can be inferred from its structure and data on related compounds.[3][4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), the methyl group protons (-CH₃), and the amine protons (-NH₂). The aromatic protons will appear as multiplets in the aromatic region, with coupling patterns determined by their positions relative to each other. The methoxy and methyl protons will appear as sharp singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amine, methoxy, and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring and alkyl groups, C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and strong C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 137. Fragmentation patterns would likely involve the loss of methyl or methoxy radicals.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the three substituents on the benzene ring. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, while the methyl (-CH₃) group is a weakly activating, ortho-, para-directing group. This electronic configuration makes the aromatic ring highly susceptible to electrophilic attack and provides a nucleophilic amino group for a variety of transformations.

Reactions Involving the Amino Group

The primary amine functionality is a key site of reactivity, enabling the construction of more complex molecules.

Aromatic amines are classic precursors for diazonium salts, which are versatile intermediates in organic synthesis. Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures yields the corresponding diazonium salt. This intermediate can then be used in subsequent reactions, such as azo coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.[2] This reactivity is fundamental to its application in the synthesis of dyes and pigments.[2]

Caption: Workflow for Diazotization and Azo Coupling.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It readily undergoes alkylation with alkyl halides or acylation with acyl chlorides or anhydrides to form the corresponding secondary/tertiary amines or amides. These reactions are crucial for installing protecting groups or for building out molecular scaffolds in drug discovery.[2]

This compound is a known precursor for the preparation of sulfonamides.[1] Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a class of compounds with a broad range of pharmaceutical applications, including antitubercular agents.[1][6]

Electrophilic Aromatic Substitution

The combined electron-donating effects of the amino, methoxy, and methyl groups strongly activate the benzene ring towards electrophilic aromatic substitution. The positions ortho and para to the powerful -NH₂ and -OCH₃ activating groups are the most favorable sites for substitution.

-

Directing Effects: The primary directing influence comes from the amino group, followed by the methoxy group. Substitution is expected to occur at the positions ortho to the amino group (C2 and C6) and ortho to the methoxy group (C2 and C4). The C2 position is doubly activated by both groups, making it a highly probable site for substitution. The C4 and C6 positions are also strongly activated.

Caption: Summary of Electrophilic Substitution Directing Effects.

Key electrophilic substitution reactions include nitration and sulfonation, which proceed under standard acidic conditions.[2]

Utility in Heterocyclic Synthesis

The unique substitution pattern and the presence of the reactive amine group make this compound a valuable building block for the synthesis of various heterocyclic compounds.[2] For instance, it can participate in condensation reactions, such as the Friedländer synthesis, where it reacts with ortho-aminoaryl aldehydes or ketones to form substituted quinoline derivatives.[2] The methoxy group's electronic influence plays a role in directing the regioselectivity of these cyclization reactions.[2]

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and reliable method involves the reduction of a corresponding nitroaromatic precursor.

-

From 4-Chlorotoluene: A multi-step synthesis can begin with 4-chlorotoluene. Nitration yields 3-nitro-4-chlorotoluene. A subsequent nucleophilic aromatic substitution with a methoxide source replaces the chlorine atom to give 4-methoxy-2-nitrotoluene. The final step is the reduction of the nitro group to an amine, yielding the target molecule.[2]

-

From 3,5-Dinitroanisole: Another route involves the selective reduction of one nitro group of 3,5-dinitroanisole to produce 3-methoxy-5-nitroaniline, followed by a second reduction step.[7]

Caption: General Synthesis via Nitro Group Reduction.

Industrial and Research Applications

This compound serves as a key intermediate in several fields:

-

Dyes and Pigments: Its ability to undergo diazotization and coupling reactions makes it a precursor for synthesizing azo dyes and other colorants.[2]

-

Pharmaceuticals: The aniline scaffold is prevalent in many bioactive molecules. Derivatives of this compound are explored for potential therapeutic uses, such as in the development of novel antitubercular agents.[1][2]

-

Analytical Chemistry: Certain derivatives, like N-3-(Sulfopropyl)-3-methoxy-5-methylaniline, are used as reagents in enzymatic assays for determining levels of triglycerides, cholesterol, and uric acid.[8][9][10]

Safety and Handling

As with all aniline derivatives, this compound requires careful handling. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[1][11]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coats.[12]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if swallowed.[1][12]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[12][13]

References

-

HPC Standards. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : this compound-d3. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved from [Link]

-

Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188. Retrieved from [Link]

Sources

- 1. 3-Methoxy-5-methylphenylamine | 66584-31-4 [amp.chemicalbook.com]

- 2. Buy this compound | 63460-04-8 [smolecule.com]

- 3. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. N-3-(Sulfopropyl)-3-methoxy-5-methylaniline | CymitQuimica [cymitquimica.com]

- 9. N-(3-sulfopropyl)- this compound CAS#: 766502-50-5 [m.chemicalbook.com]

- 10. N-(3-sulfopropyl)- this compound | 766502-50-5 [chemicalbook.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

The Versatile Virtuoso: 3-Methoxy-5-methylaniline as a Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the selection of a starting material can dictate the elegance, efficiency, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, 3-Methoxy-5-methylaniline has emerged as a particularly versatile and valuable scaffold. Its unique electronic and steric properties, arising from the judicious placement of a methoxy, a methyl, and an amino group on the aromatic ring, render it a powerful tool in the construction of complex molecular architectures, from life-saving pharmaceuticals to advanced functional materials. This guide provides a comprehensive overview of this compound, delving into its synthesis, reactivity, and diverse applications, with a focus on providing practical, field-proven insights for the modern synthetic chemist.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Source/Reference |

| CAS Number | 63460-04-8 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 46 °C | [2] |

| Boiling Point | Not well-documented | [1] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Data:

While a dedicated, published spectrum for this compound can be elusive, data from closely related analogs provide a reliable predictive framework for its characterization.

| Spectroscopy | Expected Chemical Shifts/Signals |

| ¹H NMR | Aromatic protons would appear as distinct singlets or narrowly coupled doublets in the aromatic region (δ 6.0-7.0 ppm). The methoxy group protons would be a sharp singlet around δ 3.7-3.8 ppm. The methyl group protons would also be a singlet around δ 2.2-2.3 ppm. The amine protons would present as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 100-160 ppm range, with the carbon attached to the methoxy group being the most downfield. The methoxy and methyl carbons would appear at approximately δ 55 ppm and δ 21 ppm, respectively. |

| IR (Infrared) | Characteristic peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 137.18. |

Synthesis of this compound: A Practical Approach

The accessibility of a building block is a critical consideration for its widespread adoption. This compound can be reliably synthesized through a multi-step sequence, often starting from commercially available precursors. A common and effective strategy involves the nitration of a substituted toluene, followed by methoxylation and subsequent reduction of the nitro group.[1]

Synthetic Workflow Diagram

Caption: A typical synthetic route to this compound.

Detailed Experimental Protocol: Synthesis via Reduction of a Nitroarene Intermediate

This protocol is adapted from a similar, well-established reduction of a nitroaromatic compound.[3]

Step 1: Preparation of 3-Methoxy-5-nitrophenylamine (A Precursor Analog)

-

Reaction Setup: To a solution of sodium sulfide (5.5 g, 70.58 mmol) in deionized water (60 mL), add sodium bicarbonate (5.62 g, 66.87 mmol). Once the sodium bicarbonate has completely dissolved, add methanol (50 mL) and cool the solution to 0°C.

-

Reaction Execution: A precipitate may form, which should be removed by filtration through a pad of Celite. The clear filtrate is then added quickly to a solution of 3,5-dinitroanisole (7.36 g, 37.15 mmol) in methanol (50 mL). The resulting suspension is heated to reflux for 30 minutes.

-

Work-up and Isolation: After reflux, the solution is concentrated in vacuo to remove the methanol. The remaining aqueous residue is poured into 200 mL of ice-water. The resulting orange precipitate is collected by filtration and air-dried to yield 3-methoxy-5-nitro-phenylamine.[3]

Step 2: Reduction to this compound

-

Reaction Setup: The nitro intermediate (e.g., 4-methoxy-2-nitrotoluene) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Reaction Execution: The reaction mixture is placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation if necessary.

The Reactivity Landscape: A Hub for Strategic Bond Formation

The synthetic utility of this compound stems from the reactivity of its aniline moiety and the directing effects of the methoxy and methyl substituents. This section explores some of the key transformations where this building block shines.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and this compound is an excellent coupling partner in these reactions.[4] This powerful transformation allows for the formation of C-N bonds between aryl halides or triflates and the aniline.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This generalized protocol can be adapted for the coupling of this compound with various aryl halides.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%). The flask is sealed and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents), the aryl halide (1.0 equivalent), and this compound (1.2 equivalents). Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is filtered through Celite to remove palladium residues and inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography.

Heterocycle Synthesis: Constructing Quinolines, Pyrimidines, and Pyrazoles

The nucleophilic character of the amino group and the activated aromatic ring make this compound an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5] The methoxy and methyl groups on this compound will direct the cyclization to yield a specifically substituted quinoline.

-

Reaction Setup: In a fume hood, a mixture of this compound, glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid) is carefully prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated cautiously. The reaction is often exothermic and may require initial cooling before being heated to reflux for several hours.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide). The quinoline product can then be isolated by steam distillation or solvent extraction, followed by purification.

This compound serves as a key building block for pyrimidine and pyrazole derivatives.[1] The synthesis of pyrimidines often involves the condensation of the aniline with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization with an amidine or a similar reagent.[6] Pyrazole synthesis can be achieved by reacting the aniline with a chalcone derivative under basic conditions.[1]

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are of significant interest to the pharmaceutical industry.

A Scaffold for Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature aniline-based pharmacophores. The substitution pattern of this compound can be strategically employed to achieve potent and selective inhibition of various kinases. For instance, the aniline moiety can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the methoxy and methyl groups can be tailored to occupy specific hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Precursor to Chiral Auxiliaries

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules.[7] this compound can be elaborated into chiral auxiliaries, such as chiral amino alcohols, which can direct the stereochemical outcome of reactions like Diels-Alder cycloadditions.[1] The methoxy group can play a role in chelation control, further enhancing diastereoselectivity.

Caption: General workflow for the use of a chiral auxiliary derived from this compound.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a testament to the power of a well-designed building block in organic synthesis. Its unique combination of functional groups and substitution pattern provides a versatile platform for the construction of a wide array of complex molecules with significant applications in medicinal chemistry and materials science. From facilitating robust C-N bond formations to serving as a precursor for intricate heterocyclic systems and chiral auxiliaries, this compound offers a reliable and strategic starting point for innovative synthetic endeavors. As the demand for novel and sophisticated molecules continues to grow, the importance of this versatile aniline derivative in the synthetic chemist's toolbox is set to expand even further.

References

-

Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

- Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

-

Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

I.R.I.S. (2021, February 2). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

-

National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

Semantic Scholar. (2011, March 15). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed. (2006, February 17). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Chiral auxiliary. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 66584-31-4| Chemical Name : this compound. Retrieved from [Link]

-

Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]

-

MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-methylaniline. Retrieved from [Link]

-

Table of Contents. (n.d.). Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). This compound-d3. Retrieved from [Link]

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

MDPI. (2021, May 18). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Retrieved from [Link]

-

PubMed Central. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

-

PubMed. (2009, July 23). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. Retrieved from [Link]

Sources

- 1. Buy this compound | 63460-04-8 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. bu.edu.eg [bu.edu.eg]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 3-Methoxy-5-methylaniline

Introduction: The Strategic Value of 3-Methoxy-5-methylaniline in Heterocyclic Chemistry

This compound, a readily available aromatic amine, serves as a pivotal building block in the synthesis of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring an electron-donating methoxy group and a methyl group, significantly influences the regioselectivity and reactivity of the aromatic ring, making it a valuable precursor for constructing complex molecular architectures.[1] The strategic placement of these substituents not only directs further functionalization but also imparts specific physicochemical properties to the resulting heterocyclic systems, which are of profound interest in medicinal chemistry and drug discovery. The aniline moiety itself is a well-established pharmacophore, though its potential for metabolic activation necessitates careful molecular design, often leading to its incorporation within larger, more stable heterocyclic frameworks.

This in-depth technical guide provides a comprehensive overview of the synthetic routes to construct key heterocyclic scaffolds, namely quinolines and benzimidazoles, utilizing this compound as the primary starting material. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present data on the biological potential of the resulting compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel chemical entities with therapeutic potential.

Part 1: Synthesis of Substituted Quinolines

The quinoline ring system is a prominent scaffold in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The incorporation of the 6-methoxy-8-methyl substitution pattern, directly derivable from this compound, is of particular interest for modulating the pharmacological profile of these compounds. We will explore three classical and highly effective methods for the construction of the quinoline core from our designated precursor.

The Skraup-Doebner-von Miller Synthesis: A Direct Approach to 6-Methoxy-8-methylquinoline

The Skraup-Doebner-von Miller reaction is a robust and direct method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. In the context of this compound, this reaction offers a straightforward route to 6-methoxy-8-methylquinoline. The reaction proceeds via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.

Caption: Workflow of the Skraup-Doebner-von Miller synthesis.

Materials:

-

This compound

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate (optional, as a moderator)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

-

To a reflux condenser-equipped round-bottom flask, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

Add this compound and nitrobenzene to the mixture. If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added as a moderator.

-

Heat the reaction mixture carefully. The reaction is often exothermic and may require initial cooling to control the rate. Once the initial exotherm subsides, continue heating at a reflux temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the acidic solution with a concentrated solution of sodium hydroxide until basic.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford pure 6-methoxy-8-methylquinoline.

| Reactant | Molar Ratio | Notes |

| This compound | 1 | Starting material |

| Glycerol | 3-4 | Acrolein precursor |

| Concentrated Sulfuric Acid | 2-3 | Catalyst and dehydrating agent |

| Nitrobenzene | 1.2-1.5 | Oxidizing agent |

| Product | Yield | Physical Properties |

| 6-Methoxy-8-methylquinoline | 50-60% | Expected to be a crystalline solid or oil. |

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis provides a convergent and often milder route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][4] To apply this to our system, this compound must first be converted into the corresponding 2-amino-4-methoxy-6-methylbenzaldehyde.

Caption: Two-stage workflow for the Friedländer synthesis.

-

Formylation: Protect the amino group of this compound (e.g., by acetylation).

-

Vilsmeier-Haack Reaction: React the protected aniline with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group ortho to the amino group.

-

Deprotection: Remove the protecting group to yield 2-amino-4-methoxy-6-methylbenzaldehyde.

Materials:

-

2-Amino-4-methoxy-6-methylbenzaldehyde

-

A ketone (e.g., acetone, ethyl acetoacetate)

-

Base (e.g., NaOH, KOH) or Acid (e.g., p-TsOH) catalyst

-

Solvent (e.g., Ethanol)

Procedure:

-

Dissolve 2-amino-4-methoxy-6-methylbenzaldehyde and the ketone in ethanol.

-

Add a catalytic amount of the base or acid.

-

Reflux the mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

The Pfitzinger Synthesis: A Route via an Isatin Intermediate

The Pfitzinger reaction offers another versatile route to quinoline-4-carboxylic acids by condensing an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6][7][8] This method requires the initial synthesis of 5-methoxy-7-methylisatin from this compound.

Caption: Pfitzinger synthesis pathway from this compound.

Materials:

-

This compound

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated Sulfuric Acid

Procedure:

-

React this compound with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution to form the corresponding isonitrosoacetanilide.

-

Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid at a controlled temperature.

-

Heat the mixture to induce cyclization.

-

Pour the reaction mixture onto ice to precipitate the 5-methoxy-7-methylisatin.

-

Filter, wash with water, and dry the product.

Materials:

-

5-Methoxy-7-methylisatin

-

A carbonyl compound (e.g., acetone)

-

Potassium hydroxide

-

Ethanol

Procedure:

-

Dissolve 5-methoxy-7-methylisatin in an ethanolic solution of potassium hydroxide.

-

Add the carbonyl compound to the mixture.

-

Reflux the reaction for several hours until completion (monitored by TLC).

-

Cool the mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the quinoline-4-carboxylic acid.

-

Filter, wash, and recrystallize the product.

Part 2: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a vital class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 5-methoxy-7-methyl-1H-benzo[d]imidazole from this compound requires a multi-step approach, with the key step being the formation of a substituted o-phenylenediamine.

Synthesis of the Key Intermediate: 3,4-Diamino-5-methoxytoluene

The most common route to benzimidazoles involves the cyclization of an o-phenylenediamine with a one-carbon electrophile. Therefore, the initial challenge is the regioselective introduction of a second amino group ortho to the existing one in this compound.

Caption: Synthetic route to 5-Methoxy-7-methyl-1H-benzo[d]imidazole.

Materials:

-

This compound

-

Acetic anhydride

-

Nitrating agent (e.g., HNO₃/H₂SO₄)

-

Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)

-

Sodium hydroxide

Procedure:

-

Acetylation: Protect the amino group of this compound by reacting it with acetic anhydride to form N-(3-methoxy-5-methylphenyl)acetamide. This directs the subsequent nitration.

-

Nitration: Carefully nitrate the acetylated compound. The methoxy and acetamido groups will direct the nitro group to the ortho position.

-

Reduction: Reduce the nitro group of the resulting nitro-acetanilide to an amino group using a suitable reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Hydrolysis: Hydrolyze the acetamido group under acidic or basic conditions to yield 3,4-diamino-5-methoxytoluene.

The Phillips-Ladenburg Synthesis of 5-Methoxy-7-methyl-1H-benzo[d]imidazole

The Phillips-Ladenburg synthesis is a classical method for constructing the benzimidazole ring by condensing an o-phenylenediamine with a carboxylic acid or its derivative.

Materials:

-

3,4-Diamino-5-methoxytoluene

-

Formic acid (or other carboxylic acids for 2-substituted derivatives)

-

Hydrochloric acid (catalyst)

Procedure:

-

Reflux a mixture of 3,4-diamino-5-methoxytoluene and formic acid in the presence of a catalytic amount of hydrochloric acid for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain 5-methoxy-7-methyl-1H-benzo[d]imidazole.

| Reactant | Molar Ratio | Notes |

| 3,4-Diamino-5-methoxytoluene | 1 | Key intermediate |

| Formic Acid | Excess | One-carbon source for the imidazole ring |

| Product | Yield | Physical Properties |

| 5-Methoxy-7-methyl-1H-benzo[d]imidazole | 70-80% | Expected to be a crystalline solid. |

Part 3: Biological Activity and Potential Applications

While specific biological data for the direct derivatives of this compound are not extensively reported in the public domain, the resulting heterocyclic cores, 6-methoxy-8-methylquinoline and 5-methoxy-7-methylbenzimidazole, belong to classes of compounds with well-documented and significant pharmacological activities.

Quinolines

Derivatives of 6-methoxyquinoline have shown promising antimicrobial activity. For instance, certain 6-methoxyquinoline-3-carbonitrile derivatives have demonstrated high activity against both Gram-positive and Gram-negative bacteria, with some compounds also exhibiting potent antifungal properties.[5] Additionally, 8-amino-6-methoxyquinoline is a known pharmacophore in antimalarial drugs, suggesting that the 6-methoxy-8-methylquinoline scaffold could be a valuable starting point for the design of new antiplasmodial agents.[9]

Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry. Methoxy-substituted benzimidazoles have been investigated for a range of therapeutic applications. For example, 5-methoxy-2-mercaptobenzimidazole derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, with some compounds showing excellent activity.[2][10] Furthermore, other substituted 5-methoxybenzimidazole derivatives have been explored for their anticonvulsant and anticancer properties.[1][11][12] The 5-methoxy-7-methylbenzimidazole core, therefore, represents a promising template for the development of novel therapeutic agents.

Table of Potential Biological Activities:

| Heterocyclic Core | Substitution Pattern | Potential Biological Activities | Supporting Evidence |

| Quinoline | 6-Methoxy-8-methyl | Antimicrobial, Antifungal, Antimalarial | Analogues with 6-methoxy substitution show antimicrobial and antifungal activity.[5] The 8-amino-6-methoxyquinoline core is a known antimalarial pharmacophore.[9] |

| Benzimidazole | 5-Methoxy-7-methyl | Anticancer, Cytotoxic, Anticonvulsant | Methoxy-substituted benzimidazoles have demonstrated cytotoxicity against various cancer cell lines.[2][10][11][12] Some derivatives also show potential as anticonvulsant agents.[1] |

Conclusion and Future Perspectives

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The established synthetic routes, including the Skraup-Doebner-von Miller, Friedländer, and Pfitzinger reactions for quinolines, and the Phillips-Ladenburg synthesis for benzimidazoles, provide a robust platform for the generation of diverse molecular libraries. The strategic placement of the methoxy and methyl groups on the aniline precursor offers a unique handle for fine-tuning the electronic and steric properties of the final heterocyclic products, which is a key aspect of modern drug design.

The preliminary biological data on related methoxy-substituted quinolines and benzimidazoles are encouraging and warrant a more focused investigation into the specific derivatives of this compound. Future research should concentrate on the systematic exploration of the structure-activity relationships (SAR) of these compounds, particularly in the areas of oncology and infectious diseases. The development of more efficient and greener synthetic methodologies for the key intermediates will further enhance the utility of this compound as a privileged starting material in the ongoing quest for novel and effective therapeutic agents.

References

- 1. 2-Amino-4-methylbenzaldehyde | 59236-38-3 | Benchchem [benchchem.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity | MDPI [mdpi.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-5-methylaniline: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of the versatile chemical intermediate, 3-Methoxy-5-methylaniline.

Abstract

This compound, also known as 3-amino-5-methylanisole, is a substituted aromatic amine that serves as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring methoxy and methyl groups on the aniline core, imparts specific reactivity and properties that are leveraged in the preparation of pharmaceuticals, dyes, and specialized polymers. This technical guide provides a comprehensive overview of the discovery and history of this compound, its various synthetic routes with detailed mechanistic insights, a thorough characterization of its physicochemical and spectroscopic properties, and an in-depth exploration of its applications in contemporary chemical research and development.

Introduction

Substituted anilines are a cornerstone of modern organic chemistry, providing a versatile platform for the construction of nitrogen-containing compounds. Among these, this compound (CAS No. 66584-31-4) has emerged as a valuable intermediate. Its molecular structure, with the electron-donating methoxy and methyl groups at the meta-positions relative to the amino group, influences the regioselectivity of subsequent chemical transformations. This guide aims to be an essential resource for scientists working with or considering the use of this compound, offering both foundational knowledge and practical, in-depth protocols.

Discovery and Historical Context